REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:16])[C:7]2=[CH:8][CH:9]=[CH:10][C:11]3=[CH:12][CH:13]=[CH:14][C:5](=[C:6]23)[C:4](=O)[NH:3]1>O1CCCC1>[S:2]1(=[O:1])(=[O:16])[C:7]2=[CH:8][CH:9]=[CH:10][C:11]3=[CH:12][CH:13]=[CH:14][C:5](=[C:6]23)[CH2:4][NH:3]1
|
Name
|
|
Quantity
|
137 mg
|
Type
|
reactant
|
Smiles
|
O=S1(NC(C2=C3C1=CC=CC3=CC=C2)=O)=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with methanol (5 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by preparative layer chromatography on two 1 mm×20 cm×20 cm silica gel GF plates
|
Name
|
|
Type
|
product
|
Smiles
|
S1(NCC2=C3C1=CC=CC3=CC=C2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |